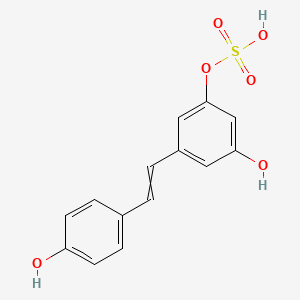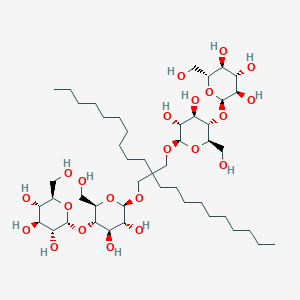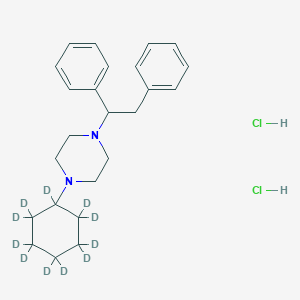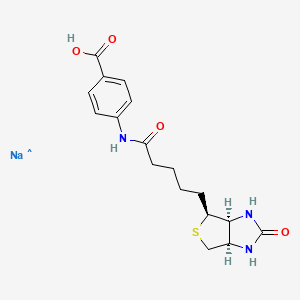
2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AS 8351, also known as 2-Hydroxy-1-naphthylaldehyde isonicotinoylhydrazone, is a small-molecule inhibitor of lysine demethylase 5B (JARID1B or KDM5B). This compound demethylates Lys4 of histone H3 and is involved in cell fate decisions. It is overexpressed in various human cancers and has shown potential in reprogramming human fetal lung fibroblasts into functional cardiomyocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AS 8351 can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with isonicotinic acid hydrazide. The reaction typically occurs in a solvent such as ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for AS 8351 are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
AS 8351 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in coordination reactions with metal ions, forming complexes that may alter its biological activity .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Coordination Reactions: Often involve metal salts like iron or copper in aqueous or organic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a corresponding amide derivative, while coordination with a metal ion can form a stable metal complex .
Aplicaciones Científicas De Investigación
AS 8351 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Employed in studies of epigenetic regulation due to its inhibition of lysine demethylase 5B.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting the proliferation and migration of cancer cells.
Industry: Utilized in the development of novel therapeutic agents and in the study of cell reprogramming techniques .
Mecanismo De Acción
AS 8351 exerts its effects by inhibiting lysine demethylase 5B, which demethylates Lys4 of histone H3. This inhibition leads to the accumulation of methylated histones, affecting gene expression and cell fate decisions. The compound’s ability to modulate epigenetic marks makes it a valuable tool in studying gene regulation and cellular differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- GSK J4 HCl
- SP2509
- CPI-455 HCl
- Iadademstat (ORY-1001) 2HCl
- GSK-LSD1 2HCl
- JIB-04
- OG-L002
- ML324
- IOX1
- GSK J1
- CP2
- CPI-455
- L-2-Hydroxyglutaric acid disodium
Uniqueness
AS 8351 is unique in its specific inhibition of lysine demethylase 5B, which plays a crucial role in epigenetic regulation. Its ability to induce reprogramming of human fetal lung fibroblasts into functional cardiomyocytes sets it apart from other similar compounds .
Propiedades
Número CAS |
796-42-9 |
|---|---|
Fórmula molecular |
C17H13N3O2 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22)/b19-11- |
Clave InChI |
WQSHHAVECQJKLX-ODLFYWEKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=NC=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)

![2-[6-[2-Decyl-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10769557.png)


![[(7E,11E,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate](/img/structure/B10769580.png)
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate](/img/structure/B10769584.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)
